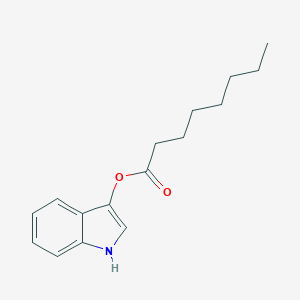

1H-indol-3-yl octanoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1H-indol-3-yl octanoate is an ester derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . The octanoate ester linkage enhances the lipophilicity of the molecule, potentially improving its bioavailability and interaction with biological membranes.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1H-indol-3-yl octanoate can be synthesized through esterification reactions involving 1H-indole-3-carboxylic acid and octanol. The reaction typically requires a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the ester bond . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of microwave-assisted synthesis can also enhance reaction rates and reduce energy consumption .

Análisis De Reacciones Químicas

Types of Reactions: 1H-indol-3-yl octanoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Lithium aluminum hydride.

Substitution: Halogens, nitrating agents.

Major Products:

Oxidation: Indole-3-carboxylic acid derivatives.

Reduction: Indole-3-yl octanol.

Substitution: Halogenated or nitrated indole derivatives.

Aplicaciones Científicas De Investigación

1H-indol-3-yl octanoate has several scientific research applications:

Mecanismo De Acción

The mechanism of action of 1H-indol-3-yl octanoate involves its interaction with various molecular targets and pathways:

Molecular Targets: The indole moiety can interact with multiple receptors, including serotonin receptors, which play a role in mood regulation and other neurological functions.

Pathways Involved: The compound may modulate signaling pathways related to inflammation, cell proliferation, and apoptosis, contributing to its therapeutic effects.

Comparación Con Compuestos Similares

1H-indol-3-yl octanoate can be compared with other indole derivatives such as:

1H-indol-3-yl acetate: Similar ester linkage but with a shorter carbon chain, affecting its lipophilicity and bioavailability.

1H-indol-3-yl butyrate: Another ester derivative with a different carbon chain length, influencing its biological activity and interaction with cellular membranes.

Uniqueness: this compound’s unique octanoate ester linkage enhances its lipophilicity, potentially improving its bioavailability and interaction with biological membranes compared to shorter-chain esters .

Actividad Biológica

1H-indol-3-yl octanoate is a compound of significant interest due to its diverse biological activities. This article delves into its mechanisms of action, biological effects, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound is an indole derivative characterized by an octanoate ester group at the 3-position of the indole ring. Its molecular formula is C16H21NO2, and it has a molar mass of approximately 273.35 g/mol. The compound's structure enhances its lipophilicity, which may improve its bioavailability and interaction with biological membranes compared to other shorter-chain indole esters .

The biological activity of this compound can be attributed to several mechanisms:

- Interaction with Receptors : The indole moiety interacts with various receptors, including serotonin receptors, which are crucial in mood regulation and neurological functions.

- Modulation of Signaling Pathways : The compound may influence pathways related to inflammation, cell proliferation, and apoptosis, contributing to its potential therapeutic effects.

- Esterase Activity : As a substrate for esterases, it undergoes hydrolysis, leading to the release of active indole derivatives that may exhibit further biological activities.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

- Antiviral Properties : Studies have shown that indole derivatives can inhibit viral replication, making them potential candidates for antiviral drug development.

- Anti-inflammatory Effects : The compound has been investigated for its ability to modulate inflammatory responses, which could be beneficial in treating inflammatory diseases.

- Anticancer Activity : Preliminary studies suggest that this compound may possess cytotoxic effects against various cancer cell lines, indicating its potential as an anticancer agent .

Table 1: Summary of Biological Activities

| Biological Activity | Mechanism | Reference |

|---|---|---|

| Antiviral | Inhibition of viral replication | |

| Anti-inflammatory | Modulation of inflammatory pathways | |

| Anticancer | Cytotoxic effects on cancer cells |

Case Study: Cytotoxicity in Cancer Cell Lines

A study evaluated the cytotoxic effects of this compound on various human cancer cell lines. The results indicated that the compound exhibited significant inhibition of cell viability in prostate and breast cancer cells, with IC50 values demonstrating potent activity:

- Prostate Cancer IC50: 5.78 ± 2.12 µg/mL

- Breast Cancer IC50: 6.30 ± 4.45 µg/mL

These findings suggest that further exploration into the compound's mechanism and potential therapeutic applications is warranted .

Comparative Analysis with Similar Compounds

A comparative analysis with other indole derivatives highlights the unique properties of this compound:

| Compound | Lipophilicity | Biological Activity |

|---|---|---|

| This compound | High | Antiviral, anti-inflammatory |

| 1H-indol-3-yl acetate | Moderate | Limited antiviral activity |

| 5-Bromo-1H-indol-3-yl octanoate | High | Esterase substrate |

The unique octanoate ester linkage in this compound enhances its lipophilicity, potentially improving its bioavailability compared to other derivatives.

Propiedades

IUPAC Name |

1H-indol-3-yl octanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO2/c1-2-3-4-5-6-11-16(18)19-15-12-17-14-10-8-7-9-13(14)15/h7-10,12,17H,2-6,11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAJGQCIQSZVTAL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(=O)OC1=CNC2=CC=CC=C21 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.